molecular formula C3H6N2O B12912948 2,3-Dihydro-1,2-oxazol-3-amine CAS No. 83880-38-0

2,3-Dihydro-1,2-oxazol-3-amine

Cat. No.: B12912948
CAS No.: 83880-38-0
M. Wt: 86.09 g/mol
InChI Key: AIXDDKMZEMATRG-UHFFFAOYSA-N
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Description

2,3-Dihydroisoxazol-3-amine is a heterocyclic compound featuring a five-membered ring with one nitrogen and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroisoxazol-3-amine typically involves the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method includes the reaction of acetylenic iminium salts with nitrones, resulting in the formation of iminium-functionalized 2,3-dihydroisoxazoles . The cycloadducts can then be converted into neutral compounds through hydrolysis or hydride reduction .

Industrial Production Methods: Industrial production of 2,3-Dihydroisoxazol-3-amine often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and efficient synthesis strategies to produce the compound in high yields.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroisoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions include various substituted isoxazoles and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,3-Dihydroisoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Properties

CAS No.

83880-38-0

Molecular Formula

C3H6N2O

Molecular Weight

86.09 g/mol

IUPAC Name

2,3-dihydro-1,2-oxazol-3-amine

InChI

InChI=1S/C3H6N2O/c4-3-1-2-6-5-3/h1-3,5H,4H2

InChI Key

AIXDDKMZEMATRG-UHFFFAOYSA-N

Canonical SMILES

C1=CONC1N

Origin of Product

United States

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